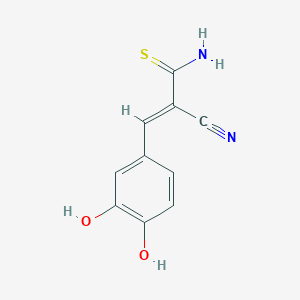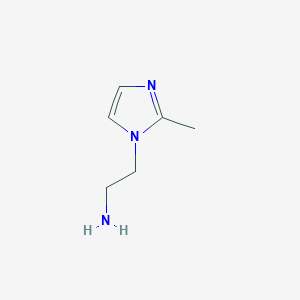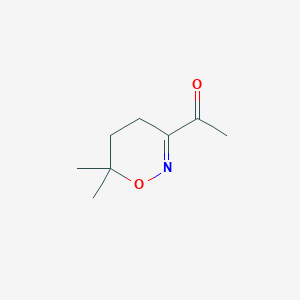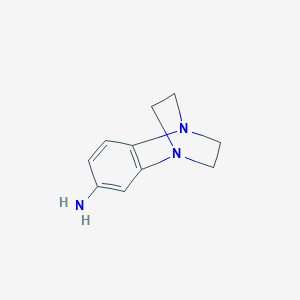![molecular formula C17H22N2O4S B038395 Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate CAS No. 120164-78-5](/img/structure/B38395.png)
Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate, commonly known as ethyl-MTT, is a synthetic compound that has been widely used in scientific research due to its unique properties. Ethyl-MTT is a fluorescent molecule that can be used as a probe to detect reactive oxygen species (ROS) in living cells. This compound has shown great potential in various fields of research, including cancer biology, neurobiology, and immunology.
作用機序
Ethyl-MTT works by undergoing an oxidation reaction with Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate to form a fluorescent product. The mechanism of this reaction involves the transfer of an electron from the hydroxyl group of ethyl-MTT to the this compound, resulting in the formation of a highly fluorescent compound. This reaction is specific to this compound and does not occur with other reactive molecules, making ethyl-MTT a highly selective probe for this compound detection.
Biochemical and Physiological Effects:
Ethyl-MTT has been shown to have minimal biochemical and physiological effects on living cells. The compound is non-toxic and does not interfere with normal cellular processes. However, the use of ethyl-MTT as a probe for this compound detection can have significant effects on the cellular response to oxidative stress. By monitoring this compound levels in living cells, researchers can gain insights into the mechanisms of oxidative damage and the cellular response to oxidative stress.
実験室実験の利点と制限
The use of ethyl-MTT as a probe for Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate detection has several advantages over other methods. Ethyl-MTT is highly selective for this compound and does not react with other reactive molecules, making it a reliable probe for this compound detection. The compound is also non-toxic and does not interfere with normal cellular processes, making it suitable for long-term studies. However, there are some limitations to the use of ethyl-MTT. The compound is not suitable for in vivo studies and can only be used to detect this compound in living cells. Additionally, the use of ethyl-MTT requires specialized equipment and techniques, making it more difficult to use than other methods.
将来の方向性
There are several future directions for the use of ethyl-MTT in scientific research. One area of research is the development of new probes for the detection of other reactive molecules, such as reactive nitrogen species (RNS). Another area of research is the use of ethyl-MTT in the development of new therapies for oxidative stress-related diseases, such as cancer and neurodegenerative diseases. Additionally, the use of ethyl-MTT in combination with other probes and imaging techniques can provide a more comprehensive understanding of the mechanisms of oxidative damage and the cellular response to oxidative stress.
合成法
Ethyl-MTT can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 2-amino-6-methylbenzothiazole, which is then reacted with 2-bromo-4,5,6-trimethylbenzoic acid to obtain 2-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)acetic acid. This acid is then esterified with ethanol and reacted with acetylacetone to obtain ethyl-MTT.
科学的研究の応用
Ethyl-MTT has been widely used in scientific research as a fluorescent probe to detect Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate in living cells. This compound are highly reactive molecules that can cause oxidative damage to cells and tissues. Ethyl-MTT is able to detect this compound by undergoing an oxidation reaction that results in the formation of a fluorescent product. This property of ethyl-MTT has been used in various fields of research, including cancer biology, neurobiology, and immunology.
特性
CAS番号 |
120164-78-5 |
|---|---|
分子式 |
C17H22N2O4S |
分子量 |
350.4 g/mol |
IUPAC名 |
ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C17H22N2O4S/c1-5-23-13(21)8-6-7-12(20)18-17-19-14-9(2)10(3)15(22)11(4)16(14)24-17/h22H,5-8H2,1-4H3,(H,18,19,20) |
InChIキー |
GILPIHJFTHSMMF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
正規SMILES |
CCOC(=O)CCCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
同義語 |
Pentanoic acid, 5-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-5-oxo-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)

![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)



![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)

![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)